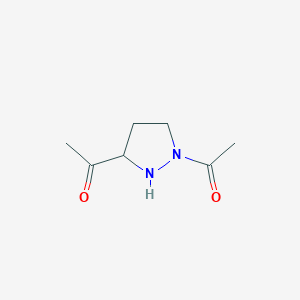
1,1'-(Pyrazolidine-1,3-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pyrazolidine-1,3-diyl)diethanone is a chemical compound with the molecular formula C7H12N2O2 It is a member of the pyrazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(Pyrazolidine-1,3-diyl)diethanone can be synthesized through the intramolecular Raschig amination of 1,3-diaminopropane with sodium hypochlorite. This method involves the oxidation of 1,3-diaminopropane, leading to the formation of pyrazolidine . The reaction conditions include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
The industrial production of 1,1’-(Pyrazolidine-1,3-diyl)diethanone typically involves large-scale synthesis using the same intramolecular Raschig amination process. The reaction parameters are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Pyrazolidine-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolidine derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazolidine ring.
科学的研究の応用
1,1’-(Pyrazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(Pyrazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: This compound has a similar structure but with a bicyclic ring system.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: Another similar compound with a thienothiophene ring system.
Uniqueness
1,1’-(Pyrazolidine-1,3-diyl)diethanone is unique due to its pyrazolidine ring structure, which imparts specific chemical and biological properties
特性
CAS番号 |
820972-87-0 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-(1-acetylpyrazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3 |
InChIキー |
YTJGFQUUCQHULX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCN(N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


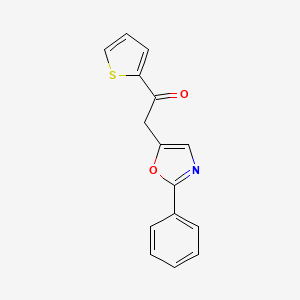
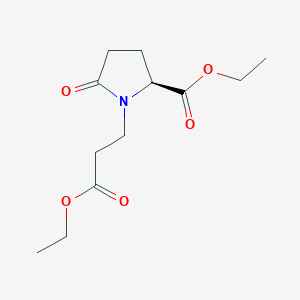
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
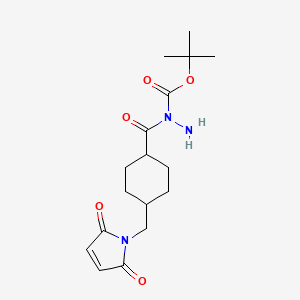
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
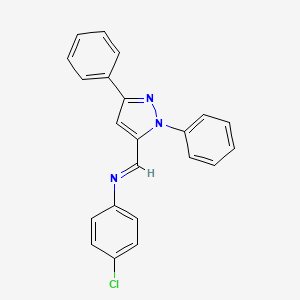
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
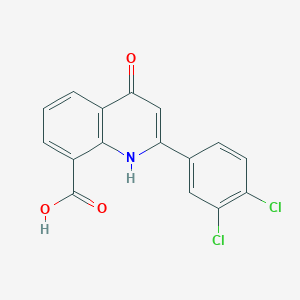
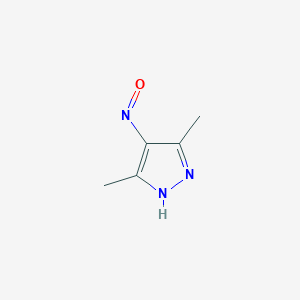
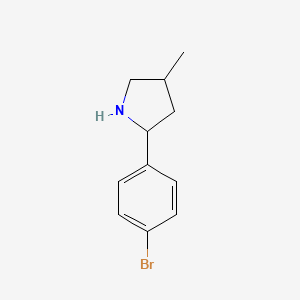
![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
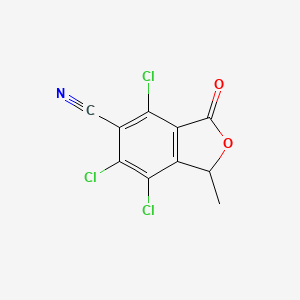
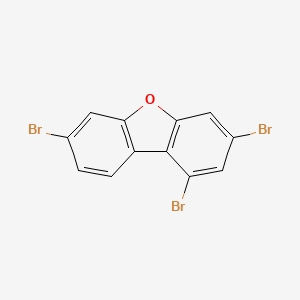
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
